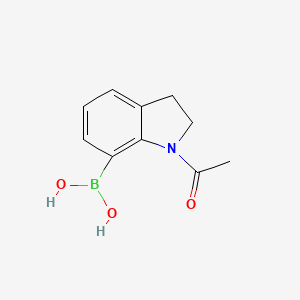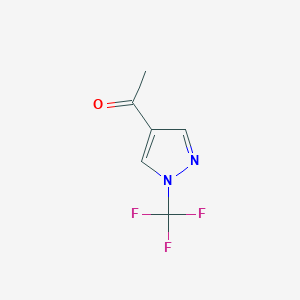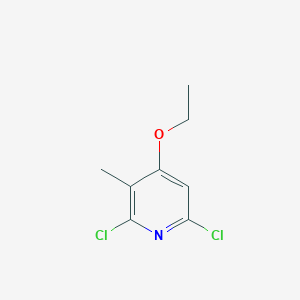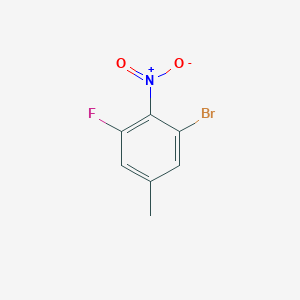
1,9-Di(oxiran-2-yl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Di(oxiran-2-yl)nonane is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two oxirane (epoxide) rings attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Di(oxiran-2-yl)nonane can be synthesized through the epoxidation of 1,9-decadiene. The reaction typically involves the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Di(oxiran-2-yl)nonane undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed through the reduction of the epoxide rings.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,9-Di(oxiran-2-yl)nonane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and chemical resistance.
Biological Studies: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and coatings
Mécanisme D'action
The mechanism of action of 1,9-Di(oxiran-2-yl)nonane primarily involves the reactivity of its epoxide rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the nonane backbone .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Di(oxiran-2-yl)hexane: Similar structure with a shorter carbon chain.
1,8-Di(oxiran-2-yl)octane: Similar structure with an intermediate carbon chain length.
1,10-Di(oxiran-2-yl)decane: Similar structure with a longer carbon chain.
Uniqueness
1,9-Di(oxiran-2-yl)nonane is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of two epoxide rings provides multiple reactive sites, making it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-[9-(oxiran-2-yl)nonyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1(2-4-6-8-12-10-14-12)3-5-7-9-13-11-15-13/h12-13H,1-11H2 |
Clé InChI |
PYESIHQJIKZESS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCCCCCCCCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)

![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)




![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)


